molecular formula C20H21F2NO4S2 B2598976 (1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1704640-35-6

(1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2598976
CAS RN: 1704640-35-6
M. Wt: 441.51
InChI Key: HKRLJFRDHXZPJJ-UHFFFAOYSA-N
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Description

(1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C20H21F2NO4S2 and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

Trifluoromethanesulfonic acid, featuring a structural moiety similar to the sulfonyl groups in the queried compound, has been extensively used in organic synthesis. Its applications include electrophilic aromatic substitution reactions, carbon-carbon and carbon-heteroatom bond formations, isomerizations, and syntheses of carbo- and heterocyclic structures. The high protonating power and low nucleophilicity of trifluoromethanesulfonic acid enable the generation of cationic species from organic molecules, facilitating the study of their transformations (Kazakova & Vasilyev, 2017).

Environmental Toxicology

Research on perfluoroalkyl acids and their derivatives, including compounds structurally related to the queried compound, highlights the significance of understanding their developmental toxicity. Although primarily focused on perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), this research underscores the potential human health risks posed by these substances, prompting further investigation into similar compounds (Lau, Butenhoff, & Rogers, 2004).

Environmental Science

Studies on the microbial degradation of polyfluoroalkyl chemicals, including those with sulfonyl groups, emphasize the importance of understanding the environmental fate and effects of these persistent organic pollutants. This research aims to evaluate the biodegradability of such chemicals in environmental samples, contributing to the risk assessment and management of these substances (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

3-(benzenesulfonyl)-8-[(3,5-difluorophenyl)methylsulfonyl]-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO4S2/c21-15-8-14(9-16(22)10-15)13-28(24,25)23-17-6-7-18(23)12-20(11-17)29(26,27)19-4-2-1-3-5-19/h1-5,8-10,17-18,20H,6-7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRLJFRDHXZPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)CC3=CC(=CC(=C3)F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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